molecular formula C27H25ClN4O3S2 B282945 N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide

N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide

Cat. No. B282945
M. Wt: 553.1 g/mol
InChI Key: RKUSVHSNGFOADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide is a chemical compound with potential applications in scientific research. This molecule belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties. In

Mechanism of Action

The mechanism of action of N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound may bind to certain receptors in the brain, which can be used for imaging purposes.
Biochemical and Physiological Effects:
N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide has been shown to have biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in cancer cell growth and inflammation. Additionally, this compound has been shown to bind to certain receptors in the brain, which can be used for imaging purposes.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide in lab experiments include its potential anticancer and anti-inflammatory properties, as well as its potential use in imaging. However, the limitations of using this compound in lab experiments include its low yield and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide. These include further studies to fully understand its mechanism of action, as well as its potential use in imaging and as a therapeutic agent for cancer and inflammation. Additionally, future research could focus on optimizing the synthesis method to improve the yield of this compound.

Synthesis Methods

The synthesis of N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 3-chloro-4-(4-morpholinyl)aniline, which is reacted with 2-bromoacetic acid to form the intermediate product. This intermediate is then reacted with 2-mercaptobenzothiazole to form the final product. The yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide has potential applications in scientific research. This compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this molecule has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Furthermore, this compound has been studied for its potential use in imaging, as it has been shown to bind to certain receptors in the brain and can be used for imaging purposes.

properties

Molecular Formula

C27H25ClN4O3S2

Molecular Weight

553.1 g/mol

IUPAC Name

N-[2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methylbenzamide

InChI

InChI=1S/C27H25ClN4O3S2/c1-17-4-2-3-5-20(17)26(34)30-19-6-8-22-24(15-19)37-27(31-22)36-16-25(33)29-18-7-9-23(21(28)14-18)32-10-12-35-13-11-32/h2-9,14-15H,10-13,16H2,1H3,(H,29,33)(H,30,34)

InChI Key

RKUSVHSNGFOADG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC(=C(C=C4)N5CCOCC5)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC(=C(C=C4)N5CCOCC5)Cl

Origin of Product

United States

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